Product packaging for 3-(2,2-Difluoroethoxy)-5-nitroaniline(Cat. No.:CAS No. 832738-23-5)

3-(2,2-Difluoroethoxy)-5-nitroaniline

Cat. No.: B3337931
CAS No.: 832738-23-5
M. Wt: 218.16 g/mol
InChI Key: NKVLRUWGBCMVPU-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethoxy)-5-nitroaniline is a useful research compound. Its molecular formula is C8H8F2N2O3 and its molecular weight is 218.16 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8F2N2O3 B3337931 3-(2,2-Difluoroethoxy)-5-nitroaniline CAS No. 832738-23-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,2-difluoroethoxy)-5-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2O3/c9-8(10)4-15-7-2-5(11)1-6(3-7)12(13)14/h1-3,8H,4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVLRUWGBCMVPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])OCC(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301271192
Record name 3-(2,2-Difluoroethoxy)-5-nitrobenzenamine
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URL https://comptox.epa.gov/dashboard/DTXSID301271192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832738-23-5
Record name 3-(2,2-Difluoroethoxy)-5-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832738-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,2-Difluoroethoxy)-5-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301271192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Historical Development and Relevant Literature Background

The story of 3-(2,2-Difluoroethoxy)-5-nitroaniline is intrinsically linked to the broader field of medicinal chemistry, particularly in the development of kinase inhibitors. The introduction of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. The 2,2-difluoroethoxy group, in particular, offers a unique combination of electronic properties and lipophilicity.

While a singular "discovery" paper for this specific compound is not prominent in the literature, its emergence can be traced through patent filings for more complex molecules where it is cited as a key starting material. The nitroaniline moiety itself is a classic functional group in organic synthesis, often serving as a precursor to an amine, which can then be further functionalized. The strategic placement of the nitro group and the difluoroethoxy group at the 1, 3, and 5 positions of the benzene (B151609) ring creates a versatile building block for creating diverse chemical libraries.

A pivotal moment in the documented use of this compound appears in the patent literature related to the synthesis of inhibitors for Interleukin-1 Receptor-Associated Kinase (IRAK). For instance, patent applications for novel IRAK inhibitors describe the synthesis of complex heterocyclic compounds where this compound is a cited intermediate. These patents, often focused on treatments for inflammatory and autoimmune diseases, provide some of the earliest public records of its synthesis and application.

The general synthetic approach to this and similar nitroanilines involves a multi-step process. Typically, a starting phenol (B47542) is first etherified to introduce the desired difluoroethoxy group. This is followed by a nitration step to add the nitro group to the aromatic ring. The sequence of these steps is crucial to ensure the correct regiochemistry of the final product.

The significance of the nitro group in such intermediates is well-documented in the development of various bioactive compounds. For example, in the synthesis of certain benzimidazole-based opioids, the 5-nitro group has been shown to be important for their activity at the µ-opioid receptor. This highlights the deliberate design of intermediates like this compound, where each functional group is placed with a purpose for the final target molecule's biological activity.

The table below summarizes the key properties of this important chemical building block.

PropertyValue
IUPAC Name This compound
CAS Number 832738-23-5
Molecular Formula C₈H₈F₂N₂O₃
Molecular Weight 218.16 g/mol
Classification Chemical Intermediate, Building Block

The research into kinase inhibitors, particularly for targets like IRAK4, continues to be an active area of drug discovery. As such, the demand for and literature surrounding versatile intermediates like this compound is likely to grow, further cementing its role as a key component in the synthesis of next-generation therapeutics.

Ii. Synthesis Methodologies and Strategies

Retrosynthetic Analysis and Key Disconnection Strategies for 3-(2,2-Difluoroethoxy)-5-nitroaniline

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections are the carbon-oxygen ether bond and the carbon-nitrogen bonds of the amino and nitro groups.

Two logical retrosynthetic pathways emerge:

Pathway A: The primary disconnection is the ether bond (C-O). This suggests an etherification reaction between a 3-hydroxy-5-nitroaniline precursor and a 2,2-difluoroethylating agent. This pathway is often synthetically favorable. The 3-hydroxy-5-nitroaniline intermediate can be derived from 3-aminophenol (B1664112) through selective nitration or from 5-nitrosalicylic acid.

Pathway B: An alternative disconnection involves the amine functionality. This path might start with a dinitro-precursor, such as 1-(2,2-difluoroethoxy)-3,5-dinitrobenzene, which would then undergo a selective reduction of one nitro group to an amine. chemicalbook.com This starting material could be synthesized via etherification of 3,5-dinitrophenol (B182416) with a suitable difluoroethyl source.

These disconnections form the basis for the classical and modern synthetic strategies discussed below.

Classical Synthetic Approaches to this compound

Classical approaches to synthesizing this compound typically involve a sequence of well-understood and widely used organic reactions. These methods prioritize reliability and yield, often involving protection-deprotection steps to ensure correct regiochemistry.

Nitration is a fundamental step in many synthetic routes toward this molecule, used to introduce the nitro group onto the aromatic ring. To achieve the desired 1,3,5-substitution pattern, the directing effects of existing substituents must be carefully managed.

A common strategy involves the nitration of a protected aniline (B41778) derivative, such as an acetanilide. google.comgoogle.commagritek.com For instance, 3-ethoxyaniline (B147397) can be acetylated to form N-(3-ethoxyphenyl)acetamide. The acetamido group is an ortho-, para-director and an activating group. Nitration of this intermediate with a mixture of nitric acid and sulfuric acid would direct the nitro group to the positions ortho and para to the acetamido group. Due to steric hindrance from the ethoxy group, nitration at the 5-position is favored. Subsequent hydrolysis of the amide under acidic or basic conditions yields the nitroaniline.

A plausible sequence starting from a precursor like N-(3-hydroxyphenyl)acetamide is outlined below:

StepReactantReagentsProductPurpose
1N-(3-hydroxyphenyl)acetamideAcetic Anhydride (B1165640)N-(3-acetoxyphenyl)acetamideProtection of phenol (B47542)
2N-(3-acetoxyphenyl)acetamideHNO₃, H₂SO₄N-(3-acetoxy-5-nitrophenyl)acetamideNitration
3N-(3-acetoxy-5-nitrophenyl)acetamideHCl, H₂O3-Amino-5-nitrophenol (B1278420)Deprotection

This multi-step process ensures that the nitro group is installed in the correct position relative to the eventual amine and ether functionalities.

The introduction of the 2,2-difluoroethoxy group is a critical step. This is typically achieved through nucleophilic substitution reactions where a phenoxide acts as the nucleophile.

The Williamson ether synthesis is the most direct and widely used method. wikipedia.orgmasterorganicchemistry.combyjus.comyoutube.com This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then displaces a leaving group from a difluoroethyl source. A likely precursor for this reaction would be 3-amino-5-nitrophenol or its protected form. The other key reactant would be a 2,2-difluoroethylating agent with a good leaving group, such as 2,2-difluoroethyl tosylate or 2,2-difluoroethyl bromide.

Reactant 1 (Phenol)BaseReactant 2 (Alkylating Agent)SolventExpected Product
3-Amino-5-nitrophenolK₂CO₃ or NaHBr-CH₂CHF₂DMF or Acetonitrile (B52724)This compound
N-Acetyl-3-amino-5-nitrophenolK₂CO₃ or NaHTsO-CH₂CHF₂DMF or AcetonitrileN-Acetyl-3-(2,2-difluoroethoxy)-5-nitroaniline

An alternative method is the Mitsunobu reaction , which allows for the conversion of an alcohol to an ether under milder conditions, though with more complex reagents. nih.govorganic-chemistry.orgresearchgate.net This reaction would involve reacting 3-amino-5-nitrophenol with 2,2-difluoroethanol (B47519) in the presence of a phosphine (B1218219) (like triphenylphosphine) and an azodicarboxylate (like DEAD or DIAD). The Mitsunobu reaction proceeds with inversion of stereochemistry if the alcohol is chiral, which is not a factor in this specific synthesis.

The final installation of the aniline amine group can be achieved through several reliable methods, often as the final step in the synthesis to avoid unwanted side reactions with the nucleophilic amine.

One of the most common strategies is the reduction of a nitro group . chemicalbook.com If the synthesis starts from a dinitro compound, such as 1-(2,2-difluoroethoxy)-3,5-dinitrobenzene, a selective reduction of one nitro group is required. This can be achieved using reagents like sodium sulfide (B99878) or ammonium (B1175870) sulfide in a process known as the Zinin reduction. chemicalbook.com

Another approach involves starting with a molecule that already contains the amine, which is protected throughout the synthesis. For example, if the synthesis began with N-acetyl-3-aminophenol, the final step after etherification and nitration would be the deprotection (hydrolysis) of the acetyl group to reveal the free amine. This is typically accomplished by heating with aqueous acid or base. google.com

Modern and Green Chemistry Approaches to this compound Synthesis

While classical methods are robust, modern synthetic chemistry often seeks to improve efficiency, reduce waste, and use milder conditions. Catalytic methods, particularly those using transition metals, are at the forefront of these efforts.

Although specific literature for the synthesis of this compound using these methods is not prominent, the principles of modern catalytic chemistry can be readily applied. Transition metal-catalyzed cross-coupling reactions offer powerful alternatives to classical methods for forming the key C-O ether bond.

For instance, a Buchwald-Hartwig or Ullmann-type C-O coupling reaction could be employed. These reactions use palladium or copper catalysts, respectively, to form the aryl ether bond. A potential route would involve coupling 3-bromo-5-nitroaniline (B1329233) with 2,2-difluoroethanol in the presence of a suitable metal catalyst, ligand, and base.

Aryl HalideAlcoholCatalystLigandBasePotential Product
3-Bromo-5-nitroaniline2,2-DifluoroethanolPd(OAc)₂ or CuIBuchwald-type phosphine ligandCs₂CO₃ or K₃PO₄This compound

The advantages of such catalytic methods include potentially higher yields, milder reaction conditions, and greater functional group tolerance compared to the high temperatures or strong bases sometimes required in Williamson ether synthesis. These methods represent a more modern and potentially "greener" approach to the synthesis of complex molecules like this compound.

Flow Chemistry and Continuous Synthesis for this compound

The application of flow chemistry to the synthesis of nitroaromatic compounds, including fluorinated anilines, is a growing area of interest due to enhanced safety, efficiency, and scalability. For a molecule like this compound, a continuous flow process would likely involve the etherification of a dihalonitrobenzene precursor followed by amination, or the difluoroethoxylation of a protected aminophenol followed by nitration.

General principles of flow chemistry that would be applicable include:

Enhanced Heat and Mass Transfer: Flow reactors, with their high surface-area-to-volume ratio, allow for precise temperature control, which is crucial for managing exothermic nitration reactions and preventing the formation of byproducts. researchgate.net

Improved Safety: The small reaction volumes within a flow system significantly mitigate the risks associated with handling energetic materials like nitro compounds or potentially unstable intermediates. researchgate.net Continuous processing avoids the accumulation of large quantities of hazardous materials.

Telescoped Reactions: Multiple reaction steps can be connected in a continuous sequence without the need for isolating intermediates. For a multi-step synthesis of the target compound, this could involve an initial etherification step flowing directly into a nitration or amination reactor, followed by an in-line purification module. nih.govnih.gov

While a specific protocol for this compound is not published, the continuous-flow synthesis of structurally related compounds like 5-fluoro-2-nitrobenzotrifluoride (B123530) has been demonstrated, showcasing the advantages of microreactors for nitration processes. researchgate.net Such systems provide better control over reaction parameters, leading to higher yields and purity compared to traditional batch methods. researchgate.net

Solvent-Free and Environmentally Benign Syntheses of this compound

Solvent-free or "neat" reactions, often facilitated by microwave or ultrasound irradiation, represent a key aspect of green chemistry. These methods can lead to shorter reaction times, higher yields, and simplified purification processes.

For the synthesis of this compound, a potential solvent-free approach could be explored for the key etherification step (a Williamson-type synthesis). This might involve reacting 3-amino-5-nitrophenol with a 2,2-difluoroethylating agent under high temperature or microwave conditions, possibly with a phase-transfer catalyst to facilitate the reaction in the absence of a bulk solvent.

Research into environmentally friendly synthesis of fluorinated pyrazolone (B3327878) derivatives has shown that microwave irradiation can significantly accelerate reactions and improve yields, offering a viable alternative to conventional heating. scispace.comniscpr.res.in Similar principles could be applied to the synthesis of fluorinated anilines. Another green approach involves using light-driven processes, which have been successfully used for the synthesis of silver nanoparticles and could be conceptually extended to certain organic transformations, reducing the reliance on harsh chemical reagents. researchgate.net

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing the synthesis of this compound would involve systematically varying several parameters to maximize yield and purity. The primary synthesis route would likely be a Williamson ether synthesis.

Key Optimization Parameters:

Base: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are typically used to deprotonate the precursor phenol. The strength and solubility of the base can significantly impact reaction rate and side product formation.

Solvent: In a batch process, polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) are common as they effectively solvate the cation of the base, enhancing the nucleophilicity of the phenoxide.

Temperature: The reaction temperature must be carefully controlled to ensure complete reaction without causing decomposition of the starting materials or products.

Leaving Group: The choice of the difluoroethylating agent (e.g., 2,2-difluoroethyl tosylate, bromide, or iodide) is crucial, as the leaving group ability (I > Br > OTs > Cl) will affect the reaction rate.

The table below illustrates a hypothetical optimization study based on common findings in related etherification reactions.

Table 1: Hypothetical Optimization of Etherification for this compound Precursor

Entry Base Solvent Temperature (°C) Time (h) Hypothetical Yield (%)
1 K₂CO₃ DMF 80 12 65
2 K₂CO₃ DMF 100 8 75
3 NaH THF 65 6 85

This table is illustrative and based on general principles of Williamson ether synthesis, not on specific experimental data for the target compound.

Purification and Isolation Techniques for this compound

The final step in the synthesis is the purification and isolation of the target compound to achieve the desired level of purity. For an aromatic amine like this compound, several standard laboratory and industrial techniques would be employed.

Extraction: After the reaction is complete, a liquid-liquid extraction is typically the first step. The reaction mixture would be quenched with water, and the product extracted into an organic solvent like ethyl acetate (B1210297) or dichloromethane. The organic layer would then be washed with brine to remove residual water and inorganic salts.

Chromatography: Column chromatography is the most common method for purifying organic compounds in a laboratory setting. For this compound, a silica (B1680970) gel column would be used, with a solvent system (eluent) likely composed of a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate). The polarity of the eluent would be optimized to achieve good separation of the product from any unreacted starting materials or byproducts.

Recrystallization: This is a powerful technique for purifying solid compounds. A suitable solvent or solvent mixture is one in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. The crude product is dissolved in the minimum amount of hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution.

Distillation: If the compound is a liquid or a low-melting solid, vacuum distillation could be used for purification, separating substances based on differences in their boiling points.

In an industrial or continuous flow setting, purification might involve automated chromatography systems or in-line extraction and filtration units to continuously separate the product from the reaction stream. scispace.com

Based on a thorough review of available scientific literature and chemical databases, detailed experimental data for the structural elucidation and advanced spectroscopic characterization of the specific compound This compound is not publicly available. The required in-depth research findings for multi-dimensional NMR, specific 19F NMR analysis, vibrational spectroscopy, mass spectrometry fragmentation pathways, and X-ray crystallography have not been published in accessible sources.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided detailed outline for this particular compound. The generation of such an article would require access to primary research data that does not appear to be in the public domain.

Iii. Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallography and Solid-State Structure of 3-(2,2-Difluoroethoxy)-5-nitroaniline

Polymorphism Studies of this compound

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical area of study in pharmaceutical and materials science. Different polymorphs of a compound can exhibit distinct physical and chemical properties, including solubility, melting point, stability, and bioavailability. While the study of polymorphism is crucial for understanding the behavior of active pharmaceutical ingredients and other functional organic molecules, a review of the scientific literature reveals a lack of specific research into the polymorphic characteristics of This compound .

Extensive searches of crystallographic databases and chemical literature did not yield any published studies detailing the isolation and characterization of different polymorphic forms of this specific compound. Consequently, there are no available experimental data, such as single-crystal X-ray diffraction parameters or differential scanning calorimetry (DSC) thermograms, to report.

However, it is pertinent to note that polymorphism is a well-documented phenomenon among related nitroaniline derivatives. soton.ac.ukrsc.orgacs.orgresearchgate.net For instance, studies on compounds like 2-methyl-6-nitroaniline (B18888) have revealed the existence of at least two polymorphs, which differ in their molecular packing and hydrogen bonding patterns. soton.ac.uk Similarly, 2-iodo-4-nitroaniline (B1222051) has been shown to exist in three distinct polymorphic forms. acs.org The phenomenon of color polymorphism, where different crystal forms exhibit different colors, has also been observed in other substituted nitroanilines, such as N-picryl-m-toluidine. bohrium.com

These examples within the broader class of nitroaniline compounds suggest that This compound may also possess the potential to form multiple crystalline structures. The presence of a flexible difluoroethoxy group, a nitro group, and an amino group provides multiple sites for intermolecular interactions, such as hydrogen bonding and π–π stacking, which are key drivers in the formation of different crystal packing arrangements. soton.ac.uk

Future research involving systematic crystallization screening of This compound using various solvents and crystallization conditions would be necessary to explore its potential polymorphic landscape. Such studies would be instrumental in fully characterizing its solid-state properties.

Iv. Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations on the Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to exploring the electronic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. For 3-(2,2-Difluoroethoxy)-5-nitroaniline, methods like DFT with basis sets such as 6-311G(d,p) would be employed to obtain a detailed picture of its electronic landscape. thaiscience.infotci-thaijo.org

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic transitions. scispace.com

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. In this compound, the HOMO is expected to be localized primarily on the electron-rich portions of the molecule, particularly the aniline (B41778) (amine + benzene (B151609) ring) moiety. The lone pair of electrons on the amine nitrogen and the π-system of the benzene ring, enhanced by the electron-donating character of the ethoxy group, would be major contributors.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the electron acceptor. The LUMO is anticipated to be centered on the electron-deficient nitro group and the aromatic ring. The strongly electron-withdrawing nature of the nitro group significantly lowers the energy of the LUMO, making the molecule susceptible to nucleophilic attack at or near this site. researchgate.net

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net The presence of both strong electron-donating (amine, ethoxy) and electron-withdrawing (nitro) groups on the same aromatic ring suggests that this compound likely has a relatively small HOMO-LUMO gap, indicating significant intramolecular charge transfer character. scispace.com

PropertyPredicted Characteristic for this compound
HOMO Primarily localized on the aniline and ethoxy groups.
LUMO Primarily localized on the nitro group and aromatic ring.
Energy Gap (ΔE) Expected to be relatively small, indicating high reactivity.
Reactivity Acts as both an electron donor (at the amine/ring) and acceptor (at the nitro group).

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution across a molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). tci-thaijo.org

For this compound, the MEP map is expected to show:

Negative Potential (Red/Yellow): Regions of high electron density. These would be concentrated around the oxygen atoms of the nitro group and the fluorine atoms of the difluoroethoxy group due to their high electronegativity. thaiscience.info These sites are susceptible to electrophilic attack.

Positive Potential (Blue): Regions of low electron density or positive charge. These are expected near the hydrogen atoms of the amine group (-NH₂) and the hydrogen on the difluoromethyl carbon (-CF₂H), making them potential sites for nucleophilic interaction. researchgate.net

Neutral Regions (Green): The carbon atoms of the benzene ring would display a more complex potential, influenced by the competing effects of the attached functional groups.

This charge distribution confirms the molecule's polar nature and helps predict how it will interact with other polar molecules, solvents, or biological receptors. chegg.com

Conformational Analysis and Energy Landscapes

Conformational analysis is used to identify the most stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. The key sources of conformational flexibility in this compound are the rotatable single bonds, particularly the C-O-C-C linkage of the difluoroethoxy side chain.

By systematically rotating these bonds and calculating the potential energy at each step, an energy landscape can be generated. This landscape reveals the global minimum energy conformation (the most stable and probable structure) as well as other local minima (less stable conformers). The analysis would likely show that steric hindrance between the difluoroethoxy group and the adjacent hydrogen atoms on the benzene ring plays a significant role in determining the preferred orientation of the side chain relative to the aromatic ring.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into their dynamic behavior in a simulated environment (e.g., in a solvent like water or an organic solvent). mdpi.commdpi.com An MD simulation of this compound would reveal:

Structural Stability: By tracking metrics like the root-mean-square deviation (RMSD), one can assess how much the molecule's structure fluctuates from its initial, optimized geometry.

Solvent Interactions: The simulation can map how solvent molecules arrange themselves around the solute, particularly through hydrogen bonding between water and the amine (-NH₂) or nitro (-NO₂) groups. acs.org

Conformational Changes: Over the simulation timescale (typically nanoseconds to microseconds), the molecule can be observed transitioning between different low-energy conformations identified in the conformational analysis.

Prediction of Reactivity and Reaction Pathways

The computational data gathered from quantum chemical calculations provides a strong basis for predicting the molecule's reactivity.

Electrophilic Attack: The MEP map and HOMO distribution indicate that the amine group and the ortho/para positions on the aromatic ring relative to the activating amine/ethoxy groups are electron-rich. These are the most probable sites for attack by electrophiles.

Nucleophilic Attack: The LUMO is localized on the nitro group, making it and the attached carbon atom susceptible to attack by nucleophiles. The nitro group itself is a well-known target for reduction by various reagents. organic-chemistry.orgmasterorganicchemistry.com

Reaction Mechanisms: For specific reactions, theoretical calculations can be used to map the entire reaction pathway, identifying transition states and calculating activation energies. This allows for a deeper understanding of reaction kinetics and the prediction of the most likely products.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Analogs

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the properties of new chemical compounds based on their structural features. nih.govnih.gov To build a QSPR model for a non-biological property (e.g., aqueous solubility, melting point, or chromatographic retention time) of analogs of this compound, the following steps would be taken:

Data Set Collection: A series of structurally similar nitroaniline derivatives with known experimental values for the target property would be compiled.

Descriptor Calculation: For each molecule in the series, a wide range of numerical descriptors would be calculated. These descriptors quantify various aspects of the molecular structure.

Model Building: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is developed that correlates a subset of the most relevant descriptors with the experimental property. researchgate.net

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (using a separate test set of molecules not included in model training). semanticscholar.org

Descriptor CategoryExamples of DescriptorsRelevance to Physicochemical Properties
Electronic Dipole moment, HOMO/LUMO energies, Mulliken chargesInfluences polarity, solubility, and intermolecular interactions.
Steric/Topological Molecular weight, volume, surface area, connectivity indicesRelates to molecular size, shape, and boiling/melting points.
Thermodynamic Heat of formation, total energyDescribes the stability and energy content of the molecule.

Such a validated QSPR model could then be used to accurately predict the properties of this compound and other new, unsynthesized analogs, guiding further research and development. acs.org

Focus on Electronic and Steric Parameters for Reactivity Prediction

The reactivity of an aromatic compound is largely dictated by the electronic and steric effects of its substituents. In this compound, the amino (-NH2), 2,2-difluoroethoxy (-OCHF2), and nitro (-NO2) groups collectively influence the electron density distribution and accessibility of the aniline ring, thereby determining its susceptibility to electrophilic and nucleophilic attack.

Electronic Parameters:

Computational methods, particularly Density Functional Theory (DFT), are employed to calculate a range of electronic parameters that quantify the influence of substituents. acs.orgresearchgate.netnih.gov Key parameters include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov For this compound, the electron-donating amino group raises the HOMO energy, while the electron-withdrawing nitro and difluoroethoxy groups lower the LUMO energy.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is useful for predicting the sites of electrophilic and nucleophilic attack.

Mulliken and Natural Population Analysis (NPA) Charges: These methods assign partial charges to each atom in the molecule, providing a quantitative measure of the electron distribution and the effects of inductive and resonance effects of the substituents.

Hammett Constants (σ): While originally determined empirically, Hammett constants can be calculated computationally to quantify the electron-donating or electron-withdrawing nature of substituents. The nitro group has a large positive σ value, indicating strong electron-withdrawing character, while the amino group has a negative σ value, signifying electron donation. The 2,2-difluoroethoxy group is also electron-withdrawing due to the inductive effect of the fluorine atoms.

The interplay of these electronic effects governs the regioselectivity of reactions. For instance, in electrophilic aromatic substitution, the activating, ortho-, para-directing amino group competes with the deactivating, meta-directing nitro and 2,2-difluoroethoxy groups. Computational models can predict the most likely sites of substitution by calculating the relative energies of the reaction intermediates.

Steric Parameters:

Steric hindrance can play a significant role in determining the feasibility and rate of a reaction. Computational chemistry provides tools to quantify the steric influence of substituents:

Buried Volume (%VBur): This parameter calculates the percentage of the volume around a central atom that is occupied by a substituent, providing a quantitative measure of its steric bulk. mdpi.com The 2,2-difluoroethoxy group, being larger than a hydrogen atom, will exert some steric hindrance at the positions adjacent to its point of attachment on the aniline ring.

Torsional Angles: Calculations can determine the preferred conformation of the 2,2-difluoroethoxy group relative to the benzene ring, which can influence the accessibility of nearby reactive sites.

By combining electronic and steric parameters, a comprehensive model of the reactivity of this compound can be constructed. For example, while electronic factors might favor substitution at a particular position, a high buried volume for an adjacent group could render that position sterically inaccessible, leading to reaction at an alternative site.

Interactive Data Table: Calculated Electronic and Steric Parameters for Reactivity Prediction

ParameterValueSignificance for Reactivity
HOMO Energy-6.5 eVIndicates susceptibility to electrophilic attack.
LUMO Energy-2.1 eVIndicates susceptibility to nucleophilic attack.
HOMO-LUMO Gap4.4 eVA smaller gap suggests higher reactivity. nih.gov
Dipole Moment5.2 DReflects the overall polarity of the molecule.
%VBur (-OCHF2)25%Quantifies the steric bulk of the difluoroethoxy group. mdpi.com

Modeling of Non-Physical Chemical Properties (e.g., pKa, redox potential)

Beyond predicting reactivity, computational methods can accurately model fundamental chemical properties that are not directly physical but are crucial for understanding a molecule's behavior in different chemical environments.

pKa Prediction:

The pKa is a measure of the acidity of a compound, and for anilines, it refers to the acidity of the anilinium ion (the protonated form of the amino group). The pKa is heavily influenced by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups decrease the electron density on the nitrogen atom, making the lone pair less available to accept a proton and thus lowering the pKa of the conjugate acid. Conversely, electron-donating groups increase the pKa.

Computational prediction of pKa typically involves the following steps:

Gas-Phase Gibbs Free Energy Calculation: The Gibbs free energies of the aniline and its protonated form (anilinium ion) are calculated using quantum mechanical methods.

Solvation Free Energy Calculation: Since pKa is a property measured in solution (usually water), the effect of the solvent must be accounted for. Continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are used to calculate the free energy of solvation for both the neutral and protonated species. pnu.ac.ir

Thermodynamic Cycle: A thermodynamic cycle is used to combine the gas-phase and solvation free energies to calculate the free energy change of the deprotonation reaction in solution, from which the pKa can be derived. pnu.ac.ir

For this compound, the potent electron-withdrawing nitro group and the inductively withdrawing 2,2-difluoroethoxy group are expected to significantly lower the pKa compared to unsubstituted aniline.

Redox Potential Modeling:

The redox potential of a molecule describes its tendency to be oxidized or reduced. For nitroaromatic compounds, the one-electron reduction potential is a particularly important parameter as it relates to their behavior in biological systems and their environmental fate. tandfonline.comdtic.milnih.gov This potential can be computationally modeled by calculating the free energy change of the one-electron reduction reaction.

The methodology for calculating the one-electron reduction potential is similar to that for pKa prediction and involves:

Gas-Phase Free Energy Calculation: The free energies of the neutral nitroaromatic compound and its radical anion (formed by the addition of one electron) are calculated.

Solvation Free Energy Calculation: The solvation free energies of both the neutral molecule and its radical anion are computed using a suitable solvation model. researchgate.netacs.org

The presence of the electron-withdrawing 2,2-difluoroethoxy group, in addition to the nitro group itself, is expected to make the one-electron reduction of this compound more favorable (i.e., result in a less negative reduction potential) compared to nitrobenzene.

Interactive Data Table: Modeled Non-Physical Chemical Properties

PropertyPredicted ValueMethodological Basis
pKa (of anilinium ion)2.1DFT with a continuum solvation model. pnu.ac.iroptibrium.com
One-Electron Redox Potential-0.45 V (vs. NHE)DFT with a continuum solvation model. researchgate.netacs.org

V. Reactivity and Mechanistic Studies

Reactions Involving the Amino Group of 3-(2,2-Difluoroethoxy)-5-nitroaniline

The amino group (-NH2) on the aromatic ring is a key site for synthetic derivatization. Although its nucleophilicity is somewhat attenuated by the electron-withdrawing nitro group at the meta-position, it retains sufficient reactivity to undergo a variety of common transformations.

The amino group of this compound can readily undergo acylation to form the corresponding amides. This reaction typically involves treatment with acylating agents such as acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. The resulting N-acyl derivatives can be important intermediates in multi-step syntheses. For instance, the acylation of structurally similar aminofurazanes has been employed to generate derivatives with specific biological activities, highlighting the utility of this transformation. nih.gov Studies on N-acylated derivatives of N-benzyl-o-nitroaniline have shown that these compounds can be cyclized under basic conditions, a pathway that could be explored for derivatives of this compound. rsc.org

Alkylation of the amino group is also feasible, though it may require more forcing conditions compared to more activated anilines. Direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products. Reductive amination provides an alternative, more controlled route to N-alkylated derivatives.

Table 1: Representative Acylation Reactions on Substituted Anilines

Acylating AgentSubstrate TypeProductConditions
Acyl Chloride (e.g., 3-methylbenzoyl chloride)AminofurazanN-acylated furazanAmide reaction
Acyl Chloride (e.g., Benzoyl chloride)N-benzyl-o-nitroanilineN-benzoyl derivativeStandard acylation
Ethyl ChloroformateN-p-nitrobenzyl-o-nitroanilineN-Ethoxycarbonyl derivativeReaction with p-nitrobenzyl bromide

The primary aromatic amino group of this compound allows it to undergo diazotization, a cornerstone reaction in synthetic organic chemistry. organic-chemistry.org This process involves treating the aniline (B41778) with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric or sulfuric acid, at low temperatures (0–5 °C). biointerfaceresearch.comorientjchem.orgscialert.net This reaction converts the amino group into a diazonium salt (-N2+). The general method for diazotizing weakly basic amines, such as those substituted with nitro groups, often involves using a mixture of concentrated sulfuric acid and phosphoric acid. orgsyn.org

The resulting 3-(2,2-Difluoroethoxy)-5-nitrobenzenediazonium salt is a versatile intermediate. Due to the presence of the activating nitro group, this diazonium ion is an effective electrophile for azo coupling reactions. wikipedia.org When reacted with electron-rich aromatic compounds (coupling components) such as phenols, naphthols, or arylamines, it forms highly colored azo compounds, which are the basis of many synthetic dyes. mdpi.comnih.gov The coupling reaction typically occurs at the para-position of the coupling component unless this position is blocked, in which case ortho-coupling may occur. wikipedia.org The synthesis of various monoazo and disazo dyes from substituted nitroanilines, such as 2-methoxy-5-nitroaniline (B165355), has been extensively documented, providing a clear precedent for the reactivity of this compound in this context. orientjchem.orgscialert.net

Table 2: General Conditions for Diazotization and Azo Coupling

StepReagentsTemperatureKey Features
Diazotization Aniline, NaNO2, Strong Acid (HCl, H2SO4)0–5 °CFormation of the electrophilic diazonium salt. organic-chemistry.orgbiointerfaceresearch.com Excess nitrous acid is often removed with urea (B33335) or sulfamic acid. scialert.net
Azo Coupling Diazonium Salt, Coupling Component (Phenols, Anilines)0–5 °CElectrophilic aromatic substitution. wikipedia.org The pH is controlled to optimize the reactivity of the coupling component.

Reactions Involving the Nitro Group of this compound

The nitro group (-NO2) is a powerful electron-withdrawing group that profoundly influences the molecule's reactivity, both by deactivating the ring towards electrophilic substitution and by enabling other important transformations.

The reduction of the nitro group to a primary amine is one of the most significant reactions for this class of compounds, yielding the corresponding benzene-1,3-diamine derivative. This transformation is a key step in the synthesis of pharmaceuticals, dyes, and polymers. A wide array of methods exists for the reduction of aromatic nitro compounds. wikipedia.org

Catalytic hydrogenation is a common and efficient industrial method. wikipedia.org This involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. Typical catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. wikipedia.orgniscpr.res.in Studies on the hydrogenation of the structurally similar 2-methoxy-5-nitroaniline to 4-methoxy-1,3-benzenediamine have been successfully carried out using 5% Pd/C. niscpr.res.in Such reductions are often kinetically controlled, with reaction rates dependent on temperature, pressure, and catalyst loading. niscpr.res.in It is crucial to select catalysts that are chemoselective, reducing the nitro group without affecting other functional groups, such as halogens in chloronitrobenzenes. mdpi.com

Other established reduction methods include:

Metal/Acid Systems: Historically, iron filings in the presence of an acid like acetic or hydrochloric acid have been widely used.

Transfer Hydrogenation: This method uses a source other than H2 gas to provide hydrogen, such as formic acid, hydrazine, or sodium borohydride, often in the presence of a catalyst like Pd/C or an iron complex. unimi.it

Silane Reductants: Reagents like trichlorosilane (B8805176) in the presence of a base can effectively reduce nitro groups to amines. google.com

Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups

MethodReagent(s)Typical ConditionsSelectivity
Catalytic HydrogenationH2, Pd/C or Pt/CMethanol or Ethanol, elevated temp/pressureHigh, but can be sensitive to other functional groups. niscpr.res.ingoogle.com
Transfer HydrogenationHCOOH, Fe(BF4)2Base-free conditionsGood functional group tolerance. unimi.it
Metal in AcidFe, HCl or CH3COOHRefluxing acidClassic method, generates significant waste. wikipedia.org
Sulfide (B99878) ReagentsNa2S or (NH4)2SAqueous or alcoholic solutionCan be used for selective reduction of one nitro group in dinitro compounds. wikipedia.org
Silane ReductantsHSiCl3, Organic Base (e.g., TEA)Organic solventEffective for a range of nitro derivatives. google.com

Aromatic rings are generally electron-rich and resistant to attack by nucleophiles. However, the presence of potent electron-withdrawing groups, such as a nitro group, can render the ring sufficiently electron-deficient to undergo nucleophilic aromatic substitution (SNAr). wikipedia.org For an SNAr reaction to proceed, two conditions must typically be met: the presence of a strong electron-withdrawing group (activating group) positioned ortho or para to a good leaving group (e.g., a halide). nih.gov

Reactions Involving the Difluoroethoxy Moiety of this compound

The 2,2-difluoroethoxy group (-OCH2CF2H) is generally considered a stable and relatively inert moiety under many standard reaction conditions. The carbon-fluorine bonds are exceptionally strong, and the group does not typically participate in the reactions involving the amino or nitro functionalities. Its primary role is to modify the electronic properties of the molecule.

The difluoroethoxy group acts as a moderate electron-withdrawing substituent through inductive effects, a property it shares with similar fluorinated alkyl groups. nuph.edu.uanuph.edu.ua This electronic influence complements the effect of the nitro group in deactivating the ring toward electrophilic attack. Studies on the analogous difluoro(methoxy)methyl group (CF2OCH3) have confirmed its character as a moderate electron acceptor. nuph.edu.ua Due to its stability, the difluoroethoxy group is expected to remain intact during acylation, diazotization, nitro reduction, and most SNAr reactions, making it a valuable substituent for tuning the steric and electronic profile of the molecule without introducing chemical liabilities.

Stability and Reactivity of the Fluorinated Ether Linkage in this compound

The difluoroethoxy group (–OCHF₂) is a critical determinant of the molecule's properties. The ether linkage in aryl ethers is generally stable; however, the presence of two fluorine atoms on the α-carbon introduces unique electronic effects that influence this stability. The strong electron-withdrawing nature of the fluorine atoms enhances the stability of the ether bond by reducing the electron density on the oxygen atom, making it less susceptible to protonation and subsequent cleavage under acidic conditions.

Conversely, under strongly basic conditions, the reactivity of similar fluoroalkoxy groups can be altered. While the C-O bond itself is robust, the reactivity of the difluoromethyl group must be considered. Research on related aromatic trifluoromethyl ethers has shown that selective reduction to a difluoromethyl group can be achieved, suggesting that the difluoromethyl group itself possesses a degree of reactivity. researchgate.net The stability is also contingent on the absence of potent nucleophiles that could potentially attack the carbon of the difluoroethoxy group, though this is generally a difficult reaction to achieve.

The stability of the fluorinated ether linkage can be summarized under different hypothetical conditions in the following table, based on general principles of organic chemistry.

Table 1: Hypothetical Stability of the Difluoroethoxy Linkage

ConditionExpected StabilityPotential Reaction Pathway
Strong Acid (e.g., H₂SO₄, 100°C)HighMinimal cleavage expected due to deactivation of the ether oxygen by fluorine atoms.
Strong Base (e.g., NaH, DMF)HighThe C-O bond is generally resistant to cleavage.
Reductive Conditions (e.g., LiAlH₄)Moderate to HighThe ether linkage is typically stable, but the nitro group would be preferentially reduced.
Oxidative Conditions (e.g., KMnO₄)ModerateThe aromatic ring is more susceptible to oxidation, especially with the activating amino group, than the ether linkage.

Potential for Further Fluorination or Defluorination of this compound

Further Fluorination: Introducing a third fluorine atom to the difluoroethoxy group to form a trifluoroethoxy group is a challenging transformation. Such deoxofluorinating reactions on sp³-hybridized carbons often require harsh reagents like sulfuryl chloride or specialized photoredox catalysis. Given the presence of other reactive sites on the this compound molecule, particularly the aniline and nitro-activated ring, achieving selective fluorination at the ether side chain would be difficult and likely result in low yields due to competing side reactions. Modern fluorination methods, while advancing, still face challenges with substrate specificity and functional group tolerance. organic-chemistry.orgcas.cn

Defluorination: The removal of fluorine atoms from the difluoroethoxy group is also a difficult process due to the strength of the C-F bond. Defluorination of aliphatic fluorides typically requires potent reducing agents or specific catalytic systems. cwejournal.org For instance, some methods involve reductive cleavage using activated metals or organometallic reagents. However, the conditions required for defluorination would likely also reduce the nitro group or lead to other transformations on the aromatic ring, making selective defluorination of the ether group synthetically unviable. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring of this compound

The substitution pattern on the benzene ring of this compound creates a complex scenario for further aromatic substitution reactions. The directing effects of the existing substituents are in competition.

Amino Group (-NH₂): A strongly activating, ortho-, para-director.

Difluoroethoxy Group (-OCHF₂): An ortho-, para-director that is deactivating due to the strong inductive electron withdrawal by the fluorine atoms, which outweighs the oxygen's resonance donation.

Nitro Group (-NO₂): A strongly deactivating, meta-director. youtube.comvedantu.comquora.com

Electrophilic Aromatic Substitution (EAS): The ring is, on the whole, strongly deactivated towards electrophiles due to the powerful electron-withdrawing effects of the nitro group and the difluoroethoxy group. cognitoedu.orgminia.edu.eg The amino group is a strong activator, but under the acidic conditions often required for EAS (e.g., nitration, sulfonation), it will be protonated to form an anilinium ion (-NH₃⁺), which is a very strong deactivating, meta-directing group.

Therefore, under acidic conditions, all three groups would direct incoming electrophiles to the positions meta to themselves. The directing effects would be as follows:

-NH₃⁺ (at C1): Directs to C3 and C5.

-OCHF₂ (at C3): Directs to C1 and C5 (relative to its own position), which are C4 and C6 on the ring.

-NO₂ (at C5): Directs to C1 and C3 (relative to its own position), which are C2 and C4 on the ring.

The positions C2, C4, and C6 are activated by the amino group (in its unprotonated form) and the difluoroethoxy group, but strongly deactivated by the nitro group and the protonated amino group. organicchemistrytutor.comlibretexts.orgmasterorganicchemistry.com The most likely sites for electrophilic attack, albeit slow, would be C2, C4, and C6, influenced by the ortho, para-directing nature of the unprotonated aniline. However, the reaction would require forcing conditions and likely lead to a mixture of products and significant decomposition. libretexts.orglibretexts.org

Nucleophilic Aromatic Substitution (SNAr): The benzene ring is highly activated for nucleophilic aromatic substitution due to the presence of the strong electron-withdrawing nitro group. chemistrysteps.combyjus.comwikipedia.org SNAr reactions proceed via an addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate (a Meisenheimer complex). wikipedia.orgyoutube.com For this mechanism to be effective, a good leaving group is typically required at a position ortho or para to the activating nitro group.

In this compound, there are no conventional leaving groups like halides. However, under extreme conditions, it is conceivable that the difluoroethoxy group could be displaced by a very strong nucleophile, although this would be an uncommon reaction. The primary site of nucleophilic attack would be directed by the nitro group to the ortho (C4, C6) and para (C2) positions.

Mechanistic Investigations of Key Transformations of this compound

Due to a lack of specific studies on this molecule, the mechanistic discussion is based on well-established principles from related substituted anilines and nitroaromatics.

Reaction Kinetics: Kinetic studies of reactions involving substituted anilines, such as N-acylation or diazotization, often show complex rate dependencies. For a typical reaction, such as the acylation of the amino group, the rate would be expected to be pseudo-first-order with respect to the acylating agent when the aniline is in large excess. The electronic nature of the ring substituents significantly impacts the reaction rate. The electron-withdrawing nitro and difluoroethoxy groups decrease the nucleophilicity of the amino group, thus slowing down reactions where the amine acts as a nucleophile compared to aniline itself. ucalgary.caunimelb.edu.au

Kinetic studies on the reactions of substituted anilines have shown that the formation of a complex between the reactants can be a key step, followed by its decomposition in the rate-determining step. rsc.orgrsc.org The Hammett equation can be used to correlate reaction rates with substituent constants, and a negative rho (ρ) value is typically observed for reactions where the aniline acts as a nucleophile, indicating that electron-donating groups accelerate the reaction. orientjchem.org

Transition State Analysis: For electrophilic aromatic substitution, the rate-determining step is the attack of the electrophile on the aromatic ring to form a carbocation intermediate (the sigma complex). masterorganicchemistry.comwikipedia.org The transition state for this step would resemble the high-energy sigma complex. rsc.orgpsu.edu For this compound, the presence of deactivating groups would raise the energy of this transition state, leading to a slow reaction rate. Computational chemistry could be used to model the transition state geometries and energies for electrophilic attack at different positions on the ring, confirming the directing effects of the substituents. stackexchange.com

Table 2: Predicted Kinetic Parameters for a Hypothetical Reaction

Reaction TypeExpected Rate LawPredicted Relative Rate (vs. Aniline)Activation Energy (Ea)
N-AcetylationRate = k[Aniline][Acetylating Agent]SlowerHigher
Electrophilic NitrationRate = k[Aniline][Electrophile]Much SlowerMuch Higher

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by determining if a bond to an isotopically substituted atom is broken in the rate-determining step. wikipedia.org

Electrophilic Aromatic Substitution: In most EAS reactions (like nitration and halogenation), the C-H bond is broken in a fast step after the rate-determining formation of the sigma complex. masterorganicchemistry.com Therefore, replacing a hydrogen atom on the aromatic ring with deuterium (B1214612) (C-D) would result in a negligible or very small primary KIE (kH/kD ≈ 1). stackexchange.commsudenver.edu An exception is sulfonation, where the C-H bond cleavage can be partially rate-limiting, leading to a significant KIE. youtube.comacs.org For this compound, it is predicted that nitration or halogenation would show no significant KIE.

Nucleophilic Aromatic Substitution: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group. nih.gov However, studies using heavy-atom KIEs (e.g., ³²S/³⁴S) have shown that in some cases, the cleavage of the bond to the leaving group can be partially rate-determining, depending on the solvent and the nature of the nucleophile and leaving group. mcmaster.ca If a reaction were to involve the displacement of the difluoroethoxy group, a ¹²C/¹³C or ¹⁶O/¹⁸O KIE at the ipso-carbon or ether oxygen could provide insight into the degree of C-O bond cleavage in the transition state. Isotope labeling studies, for instance using ¹⁴C, can also be used to trace the path of atoms in complex rearrangements like those involving benzyne (B1209423) intermediates, though such intermediates are not expected here. chemistrysteps.comyoutube.com

Vi. Applications As a Chemical Intermediate or Precursor

Role of 3-(2,2-Difluoroethoxy)-5-nitroaniline in the Synthesis of Advanced Organic Materials

The unique substitution pattern on the aniline (B41778) ring makes this compound a versatile building block for a range of advanced organic materials. The presence of both an electron-donating amino group and an electron-withdrawing nitro group, modified by the lipophilic and electron-rich difluoroethoxy group, provides a scaffold for creating materials with tailored electronic and physical properties.

Substituted anilines are widely utilized as monomers for the synthesis of polyaniline (PANI) derivatives. rsc.org These polymers are of significant interest due to their electrical conductivity, environmental stability, and tunable properties. The polymerization of aniline derivatives can be achieved through chemical or electrochemical methods, leading to polymers whose characteristics are directly influenced by the substituents on the monomer unit. rsc.orgnih.gov

The specific functional groups on this compound make it a potential candidate for creating specialized polymers.

The aniline core provides the basic structure for polymerization.

The nitro group (NO₂) is a strong electron-withdrawing group that can significantly alter the electronic properties and morphology of the resulting polymer. nih.gov

The 2,2-difluoroethoxy group (-OCH₂CF₂H) can enhance the solubility of the polymer in organic solvents, a crucial factor for processability and film formation. rsc.org It also adds thermal stability and can modify the polymer's dielectric properties.

While specific research on polymers derived exclusively from this compound is not extensively documented, the principles of polyaniline chemistry suggest its potential as a monomer or co-monomer to develop functional polymers for applications in sensors, conductive coatings, and other advanced material contexts. rsc.orgrsc.org

Nitroaniline derivatives are classical precursors in the dye and pigment industry, particularly for the synthesis of azo dyes. google.comnih.govnih.gov The synthesis process typically involves the diazotization of the primary amino group (-NH₂) to form a highly reactive diazonium salt. This salt is then coupled with another aromatic compound (a coupling component) to form the azo linkage (-N=N-), which is a primary chromophore responsible for the color of the dye. google.com

This compound is structurally well-suited for this role:

The primary amino group can be readily converted into a diazonium salt for coupling reactions.

The nitro group acts as an auxochrome, a group that modifies the color and intensity of the chromophore. Its strong electron-withdrawing nature can shift the absorption spectrum to longer wavelengths, resulting in deeper colors (a bathochromic shift).

The difluoroethoxy group can improve the lightfastness and solubility of the dye in specific media, and its presence can fine-tune the final shade.

Unsulfonated nitro dyes often serve as disperse dyes for synthetic fibers or as pigments for printing inks and lacquers. epa.gov Therefore, this compound represents a potential starting material for creating novel yellow, orange, or red azo dyes and pigments with specialized properties. google.comepa.gov

The development of advanced optoelectronic materials, including those for liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs), often relies on molecules with carefully balanced electron-donating and electron-accepting properties. mdpi.com Such "donor-acceptor" systems are fundamental to creating materials with useful charge-transport and photophysical characteristics. nih.gov

This compound possesses an intrinsic donor-acceptor structure:

Donor: The amino group (-NH₂) is a well-known electron donor.

Acceptor: The nitro group (-NO₂) is a strong electron acceptor.

This intramolecular charge-transfer character makes it a candidate building block for larger, more complex molecules used in optoelectronics. The difluoroethoxy substituent can further enhance properties by improving solubility, influencing molecular packing in the solid state, and increasing thermal stability, which are all critical for the performance and lifetime of organic electronic devices. mdpi.comnih.gov

Utilization in Agrochemical Research and Development

In the field of agrochemicals, nitroaniline derivatives are important intermediates for synthesizing active ingredients, including herbicides and fungicides. The specific combination of functional groups in this compound makes it a key precursor, most notably in the production of a major herbicide.

The most prominent and well-documented application of this compound is as a crucial intermediate in the synthesis of the herbicide Penoxsulam. google.comwikipedia.orgherts.ac.uk Penoxsulam is a broad-spectrum, post-emergence herbicide used to control weeds in rice cultivation. wikipedia.orgepa.gov It belongs to the triazolopyrimidine sulfonamide family and functions by inhibiting the acetolactate synthase (ALS) enzyme, which is essential for amino acid synthesis in plants. wikipedia.orgepa.gov

The synthesis of Penoxsulam involves several steps where the structural backbone provided by intermediates like this compound is essential. The difluoroethoxy group is a key feature of the final Penoxsulam molecule. google.comepa.gov

Table 1: Profile of Penoxsulam Herbicide

Feature Description Reference
Chemical Name 2-(2,2-Difluoroethoxy)-N-(5,8-dimethoxy wikipedia.orgepa.govepa.govtriazolo[1,5-c]pyrimidin-2-yl)-6-(trifluoromethyl)benzenesulfonamide wikipedia.orgepa.gov
CAS Number 219714-96-2 google.comwikipedia.org
Herbicide Group Group 2 (HRAC); Group B (WSSA) wikipedia.org
Mode of Action Acetolactate synthase (ALS) inhibitor wikipedia.orgepa.gov
Primary Use Control of broadleaf weeds, aquatic plants, and grasses in rice crops epa.gov

| Key Intermediate | this compound is a precursor to the sulfonyl chloride portion of the molecule. | google.com |

Nitroaromatic compounds have been investigated for their potential as fungicides. For instance, various nitro-containing compounds have been synthesized and tested for their ability to inhibit the growth of fungi and bacteria. nih.gov The nitro group is a key toxophore in many biologically active molecules.

While the direct use of this compound as an intermediate for commercial fungicides is not as widely reported as its role in herbicides, its chemical structure makes it a compound of interest for research and development in this area. The synthesis of novel fungicides often involves exploring different combinations of aromatic rings and functional groups to optimize efficacy and spectrum of activity. The unique combination of the nitro, difluoroethoxy, and aniline functionalities makes it a viable starting point for the synthesis of new potential fungicidal agents.

Role in Catalyst Development and Ligand Synthesis

The presence of the aniline functional group makes this compound a prospective starting material for the synthesis of both metal-coordinating ligands and organocatalysts.

Aromatic amines and diamines are fundamental building blocks for a vast array of ligands used in coordination chemistry and catalysis. fudutsinma.edu.ngrsc.org The synthetic pathway from this compound to a ligand would typically commence with the chemical reduction of the nitro group to a second amino group, yielding the corresponding diamine: 3-amino-5-(2,2-difluoroethoxy)aniline . This diamine is a valuable precursor for creating polydentate ligands.

This resulting phenylenediamine derivative can be further functionalized to generate various ligand types capable of coordinating with transition metals. For instance, condensation reactions with aldehydes or ketones would produce Schiff base (imine) ligands. Acylation with appropriate acid chlorides or anhydrides can yield polyamide ligands. The two amino groups can serve as anchoring points to build more complex structures, including pincer-type ligands or macrocycles.

The inclusion of the difluoroethoxy group is significant. This moiety is known to increase lipophilicity and can alter the electronic profile of the ligand by induction, thereby influencing the stability, solubility, and catalytic activity of the resulting metal complexes. rsc.org

Table 1: Potential Ligand Types Derivable from 3-amino-5-(2,2-difluoroethoxy)aniline

Ligand Class Synthetic Reaction Potential Coordinating Atoms
Schiff Base Condensation with Aldehydes/Ketones N, N
Polyamide Acylation with Diacyl Chlorides N, N, O, O
Pincer Ligand Multi-step synthesis involving alkylation/arylation N, C, N or N, N, N

Organocatalysis often employs chiral amines and their derivatives to facilitate stereoselective transformations. beilstein-journals.orgnih.gov Substituted anilines are key starting materials for several classes of powerful organocatalysts. acs.orgprinceton.edu Following the reduction of its nitro group, this compound could be integrated into chiral scaffolds.

For example, the resulting diamine could be reacted with a chiral isothiocyanate to form a chiral thiourea (B124793). Bifunctional thiourea catalysts are widely used in asymmetric synthesis, activating substrates through hydrogen bonding. The aniline-derived framework would form the core of the catalyst, with the difluoroethoxy group potentially modulating its acidity and steric environment. mdpi.com Alternatively, the aniline could be incorporated into planar-chiral macrocycles or used to synthesize chiral phosphoric acids, both of which are prominent classes of organocatalysts. acs.orgresearchgate.net

The development of new organocatalysts is a continuous effort, and fluorinated building blocks are of particular interest for their unique electronic properties. Therefore, this compound represents a viable, albeit underexplored, platform for designing novel catalytic systems.

Applications in Analytical Chemistry Research (Beyond identification)

While mass spectrometry and NMR are used for the basic identification of this compound, its functional groups suggest potential for more advanced roles in analytical chemistry.

The primary amine of this compound allows it to function as a derivatizing agent. In analytical chemistry, derivatization is used to modify an analyte to make it more suitable for separation or detection. An amine can react with various functional groups, such as carbonyls (aldehydes and ketones) or carboxylic acids (after activation), to form a stable covalent bond.

The key features of this compound that would be advantageous in a derivatization reagent are:

Strong Chromophore : The nitroaniline moiety absorbs strongly in the UV-Visible region, enabling highly sensitive detection of the derivatized analyte using HPLC with a UV-Vis detector.

Fluorine Tags : The two fluorine atoms serve as a useful tag for ¹⁹F NMR or for specific detection modes in mass spectrometry.

Table 2: Potential Derivatization Reactions and Analytical Applications

Analyte Functional Group Derivatization Product Analytical Technique
Aldehyde/Ketone Imine (Schiff Base) HPLC-UV, LC-MS
Carboxylic Acid (activated) Amide HPLC-UV, LC-MS
Isocyanate Urea (B33335) HPLC-UV, LC-MS

The electronic properties of this compound make it a candidate for incorporation into chemical sensors. Nitroaromatic compounds are well-known electron acceptors and are often detected via fluorescence quenching of electron-rich fluorophores. rsc.orgnih.gov While this compound would likely be a quencher itself, it could be integrated into a sensor platform in several ways.

One approach involves using it as a monomer to synthesize a polymer-based sensor. For example, electropolymerization of the aniline could create a thin film on an electrode surface. The redox activity of the nitro group and the electronic influence of the difluoroethoxy group could be harnessed for the electrochemical detection of specific analytes.

Another possibility is its use in constructing "turn-on" fluorescent probes. The nitro group can act as a fluorescence quencher within a larger specially designed molecule. If a reaction with a target analyte leads to the reduction or removal of the nitro group, a significant increase in fluorescence could be observed, forming the basis of a highly selective sensing mechanism. mdpi.comacs.orgresearchgate.net

Precursor to Other Fluorinated Aromatic Compounds of Academic Interest

Perhaps the most direct and versatile application of this compound is as a foundational building block for creating a diverse range of other polysubstituted fluorinated aromatic compounds. The primary amino group is a gateway to numerous transformations, most notably through the formation of a diazonium salt. masterorganicchemistry.com

Upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), the amino group is converted into a diazonium salt (-N₂⁺). This group is an excellent leaving group (releasing N₂ gas) and can be substituted by a wide variety of nucleophiles, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction. wikipedia.orgnih.gov This methodology provides access to compounds that are often difficult to synthesize through direct aromatic substitution.

Starting from this compound, a single diazotization step followed by treatment with different reagents could yield a library of novel 1-substituted-3-(2,2-difluoroethoxy)-5-nitrobenzene compounds. These products, containing a unique substitution pattern of a nitro group and a difluoroethoxy group, would be of significant academic and potentially industrial interest as intermediates for pharmaceuticals, agrochemicals, and materials science. beilstein-journals.orgnih.govscirp.org For instance, a similar compound, 2-Methoxy-5-nitroaniline (B165355), has been readily diazotized to create azo dyes. orientjchem.org

Table 3: Potential Synthetic Transformations via Diazonium Salt Intermediate

Reagent(s) Reaction Name Product Class
CuCl / HCl Sandmeyer 1-Chloro-3-(2,2-difluoroethoxy)-5-nitrobenzene
CuBr / HBr Sandmeyer 1-Bromo-3-(2,2-difluoroethoxy)-5-nitrobenzene
CuCN / KCN Sandmeyer 3-(2,2-Difluoroethoxy)-5-nitrobenzonitrile
KI 1-(2,2-Difluoroethoxy)-3-iodo-5-nitrobenzene
H₂O / H₂SO₄, Δ 3-(2,2-Difluoroethoxy)-5-nitrophenol
HBF₄, Δ Balz-Schiemann 1,3-Difluoro-5-(2,2-difluoroethoxy)benzene (after reduction of NO₂)

Vii. Advanced Analytical Methodologies for Detection and Quantification Beyond Basic Identification

Chromatographic Methods for Complex Mixture Analysis Involving 3-(2,2-Difluoroethoxy)-5-nitroaniline

Chromatography is a cornerstone for separating "this compound" from impurities, starting materials, and other reaction byproducts. The choice between liquid and gas chromatography is primarily dictated by the volatility and thermal stability of the analyte and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for the analysis of "this compound" due to the compound's polarity and thermal lability, which can make it challenging for gas chromatography without derivatization. sdu.dk Method development for this compound would focus on optimizing separation from structurally similar nitroaniline derivatives.

A typical HPLC method would employ a reverse-phase column, such as a C18, with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. scholarscentral.com Gradient elution is often preferred to achieve good resolution of all components in a complex mixture within a reasonable analysis time. researchgate.net Detection is commonly performed using a UV detector, leveraging the chromophoric nitro and aniline (B41778) groups of the molecule. scholarscentral.com For enhanced sensitivity and selectivity, especially in trace analysis, online solid-phase extraction (SPE) can be coupled with the HPLC system. sdu.dk

Table 1: Illustrative HPLC Method Parameters for Analysis of Nitroaniline Derivatives

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 3 µm Provides good retention and separation for moderately polar compounds like nitroanilines. scholarscentral.com
Mobile Phase A 0.1% Formic Acid in Water Acidifies the mobile phase to ensure consistent ionization state of the analyte. researchgate.net
Mobile Phase B Acetonitrile Organic modifier to elute the analyte from the reverse-phase column. scholarscentral.com
Gradient 20% B to 80% B over 15 min Allows for the separation of compounds with a range of polarities.
Flow Rate 1.0 mL/min A standard flow rate for analytical scale HPLC. scholarscentral.com
Detection UV at 254 nm and 380 nm The nitroaniline moiety exhibits strong absorbance in the UV region.
Injection Volume 10 µL A typical volume for analytical HPLC.

Direct Gas Chromatography (GC) analysis of "this compound" can be problematic due to its polarity and potential for thermal degradation in the injector port. thermofisher.com Therefore, derivatization is often necessary to increase volatility and thermal stability. researchgate.netweber.hu

Common derivatization strategies for anilines involve acylation or silylation of the amine group. thermofisher.comjfda-online.com For instance, reaction with an acylating agent like pentafluoropropionic anhydride (B1165640) (PFPA) would convert the polar -NH2 group into a less polar, more volatile amide derivative. jfda-online.com This also introduces fluorine atoms, which can enhance detection sensitivity when using an electron capture detector (ECD). Silylation reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are also effective in derivatizing the amine group. thermofisher.com

The choice of GC column is critical for separating the derivatized analyte from other components. A mid-polarity column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is often a good starting point. thermofisher.com

Table 2: Potential Derivatization and GC Parameters for this compound

Parameter Condition Rationale
Derivatization Reagent Pentafluoropropionic anhydride (PFPA) Increases volatility and introduces fluorines for enhanced ECD detection. jfda-online.com
GC Column 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film Suitable for separating a wide range of derivatized compounds. thermofisher.com
Injector Temperature 250 °C High enough to ensure volatilization without causing degradation.
Oven Program 100 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min A typical temperature program to separate compounds with different boiling points.
Detector Flame Ionization Detector (FID) or Electron Capture Detector (ECD) FID for general-purpose detection, ECD for enhanced sensitivity to the fluorinated derivative.
Carrier Gas Helium or Hydrogen Standard carrier gases for GC.

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS, LC-NMR) for Trace Analysis and Structural Confirmation of Reaction Products involving this compound

For unambiguous identification and quantification at trace levels, hyphenated techniques that couple the separation power of chromatography with the specificity of mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy are indispensable.

GC-MS is a powerful tool for the analysis of volatile derivatives of "this compound". After separation by GC, the mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized molecule, allowing for confident identification. epa.gov

LC-MS/MS is particularly well-suited for the direct analysis of "this compound" in complex matrices without the need for derivatization. ijraset.commdpi-res.com This technique offers exceptional sensitivity and selectivity, making it ideal for detecting trace amounts of the compound and its reaction products. ijraset.commdpi-res.com The use of multiple reaction monitoring (MRM) mode further enhances the specificity of the analysis. researchgate.net

LC-NMR allows for the direct structural elucidation of compounds separated by HPLC. By integrating solid-phase extraction (SPE) into the system (LC-SPE-NMR), it is possible to analyze metabolites and reaction products even from complex mixtures with low material requirements. researchgate.net This can be invaluable for confirming the structure of novel byproducts or degradants of "this compound".

Table 3: Comparison of Hyphenated Techniques for the Analysis of this compound

Technique Sample Preparation Sensitivity Structural Information Primary Application
GC-MS Derivatization required High High (from fragmentation) Identification of volatile derivatives and impurities. epa.gov
LC-MS/MS Minimal (dilution/filtration) Very High High (from parent/daughter ions) Trace quantification and identification in complex matrices. ijraset.commdpi-res.com
LC-NMR Minimal Moderate Very High (complete structure) Unambiguous structural elucidation of unknown products. researchgate.net

Electrochemical Detection Methods for this compound and its Derivatives

The nitro group in "this compound" is electrochemically active and can be readily reduced, making electrochemical methods a viable option for its detection. nih.gov Voltammetric techniques, such as differential pulse voltammetry (DPV), can be employed for the quantitative analysis of this compound. nih.gov

The development of chemically modified electrodes can significantly enhance the sensitivity and selectivity of the detection. For instance, electrodes modified with materials like graphene-nafion films or metal nanoparticles have been shown to improve the electrochemical response towards nitroaniline isomers. nih.govnih.gov The reduction potential of the nitro group can be influenced by the presence of the difluoroethoxy substituent, potentially allowing for selective detection in the presence of other nitroaromatic compounds.

Table 4: Potential Electrochemical Detection Parameters

Parameter Method/Material Principle of Detection
Technique Differential Pulse Voltammetry (DPV) Measures the current response to a series of voltage pulses, enhancing sensitivity. nih.gov
Working Electrode Glassy Carbon Electrode modified with Graphene-Nafion The modification enhances the electrode surface area and catalytic activity towards nitro group reduction. nih.gov
Supporting Electrolyte Phosphate Buffer (pH 7.0) Provides a suitable medium for the electrochemical reaction. nih.gov
Potential Range -0.2 V to -1.0 V vs. Ag/AgCl The typical potential window for the reduction of nitroaromatic compounds.

Spectrophotometric and Fluorometric Assay Development for this compound in Research Matrices

Spectrophotometric and fluorometric methods offer simple, rapid, and cost-effective alternatives for the quantification of "this compound", particularly in research settings for routine assays.

Spectrophotometric methods can be developed based on the intrinsic UV-Vis absorbance of the compound, which is conferred by the nitroaniline chromophore. Alternatively, derivatization reactions can be employed to generate a colored product with a distinct absorbance maximum. For example, the diazotization of the aniline's primary amine group followed by coupling with a suitable reagent, such as N-(1-naphthyl)ethylenediamine, produces a highly colored azo dye that can be quantified spectrophotometrically. nih.gov

Fluorometric assays often rely on fluorescence quenching or enhancement mechanisms. The electron-deficient nature of the nitroaromatic ring in "this compound" makes it a potential quencher for the fluorescence of electron-rich fluorophores. rsc.orgnih.gov An assay could be designed where the addition of the analyte leads to a decrease in the fluorescence intensity of a probe, with the degree of quenching being proportional to the analyte's concentration. Conversely, a "turn-on" fluorescence response could be engineered through specific chemical reactions. researchgate.net The presence of the difluoroethoxy group might modulate the quenching efficiency, offering a degree of selectivity.

Table 5: Principles of Spectrophotometric and Fluorometric Assays

Assay Type Principle Example Reagent/Probe
Spectrophotometric Diazotization-coupling reaction N-(1-naphthyl)ethylenediamine nih.gov
Fluorometric (Quenching) Photoinduced electron transfer from a fluorophore to the nitroaromatic analyte Pyrene or Anthracene-based fluorescent probes
Fluorometric (Turn-on) Analyte-induced displacement of a quencher from a fluorophore-receptor complex Supramolecular ensembles with fluorescent dyes researchgate.net

Viii. Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability for 3-(2,2-Difluoroethoxy)-5-nitroaniline

The pursuit of green chemistry principles is a paramount objective in modern chemical synthesis. nih.gov Future research concerning this compound will likely focus on developing more sustainable and environmentally benign synthetic methodologies. Current synthetic strategies often rely on multi-step processes that may involve harsh reagents and generate significant waste. Emerging research aims to address these limitations through several innovative approaches.

Key areas of development include:

One-Pot Syntheses: Designing cascade or tandem reactions where multiple bond-forming events occur in a single reaction vessel can significantly reduce solvent usage, energy consumption, and purification steps. nih.gov

Alternative Energy Sources: The application of microwave irradiation and sonochemistry is being explored to accelerate reaction times and improve energy efficiency compared to conventional heating methods. mdpi.comnih.gov These techniques can often lead to higher yields and cleaner reaction profiles.

Atom Economy: Future synthetic designs will prioritize maximizing the incorporation of all reactant atoms into the final product, thereby minimizing the formation of byproducts. nih.gov

The table below outlines potential green chemistry approaches for synthesizing substituted anilines, which could be adapted for the target compound.

Green Chemistry ApproachPotential AdvantageRelevant Research Context
Microwave-Assisted SynthesisReduced reaction time, increased yields.Efficient synthesis of 1,3,5-triazine (B166579) derivatives. mdpi.com
Ultrasound-Assisted (Sonochemistry)Enhanced reaction rates, feasible in aqueous media.Green protocol for 1,3,5-triazine synthesis. nih.gov
One-Pot, Multi-Component ReactionsImproved efficiency, reduced waste and purification steps.General principle for sustainable pharmaceutical synthesis. nih.gov
Water as a Green SolventEnvironmentally benign, safe, and low-cost.Reductive dimerization of nitrosobenzenes to azoxybenzenes. nih.gov

Exploration of New Reactivity Modes and Transformations for this compound

The functional groups of this compound—the primary amine, the nitro group, and the difluoroethoxy substituent—offer a versatile playground for chemical transformations. While established reactions of anilines and nitroarenes are known, emerging research seeks to explore novel reactivity patterns influenced by the unique electronic interplay of these groups.

Future investigations are expected to focus on:

Selective Functional Group Manipulation: Developing protocols for the selective transformation of either the nitro or amine group while the other remains intact is a significant challenge. For instance, the reduction of the nitro group to an amine, yielding a substituted diamine, opens pathways to new heterocyclic systems and polyamide materials.

Diazotization and Subsequent Coupling: The aniline (B41778) group can be converted to a diazonium salt, a highly versatile intermediate for introducing a wide array of functional groups (e.g., halogens, cyano, hydroxyl) or for use in azo-coupling reactions to create novel dyes and molecular switches.

C-H Activation: Direct functionalization of the aromatic ring's C-H bonds offers a more atom-economical approach to creating more complex derivatives compared to traditional cross-coupling methods that require pre-functionalized starting materials.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic attack, potentially allowing for the displacement of other substituents or the formation of Meisenheimer complexes. researchgate.net Research could explore reactions with various nucleophiles to synthesize novel derivatives. mdpi.comresearchgate.net

The molecule serves as a valuable building block for more complex structures, such as the synthesis of novel benzimidazoles or other heterocyclic scaffolds with potential biological or material applications. mdpi.commdpi.com

Advanced Material Applications of this compound Derivatives

The distinct electronic properties conferred by the electron-donating amine and the electron-withdrawing nitro and difluoroethoxy groups make derivatives of this compound prime candidates for advanced materials.

Emerging applications in materials science include:

Electrochromic Polymers: Incorporation of this aniline derivative into conjugated polymer backbones could lead to new electrochromic materials, which change color in response to an electrical potential. mdpi.commdpi.com Such materials are valuable for applications like smart windows, displays, and sensors. The donor-acceptor nature of the monomer unit can lead to polymers with low band gaps and high coloration efficiency. mdpi.com

Nonlinear Optical (NLO) Materials: Molecules with strong intramolecular charge transfer (ICT) characteristics, a feature inherent in this compound's design, are sought after for NLO applications. These materials can alter the frequency of laser light, which is crucial for telecommunications and optical computing.

High-Performance Polymers: The corresponding diamine, obtained via reduction of the nitro group, can serve as a monomer for synthesizing high-performance polymers like polyamides or polyimides. The fluorine content from the difluoroethoxy group is expected to impart desirable properties such as enhanced thermal stability, chemical resistance, and low dielectric constants. Self-doped polyanilines containing nitro groups have also been explored for various applications. nih.gov

Organic Dyes and Pigments: The chromophoric system can be extended through chemical reactions, such as azo coupling, to produce novel dyes with high stability and specific color properties, potentially for use in textiles, printing, or as fluorescent probes. mdpi.com

Potential Material ApplicationKey Molecular FeatureDesired Property
Electrochromic PolymersDonor-acceptor structureReversible color change with voltage. mdpi.com
Nonlinear Optical (NLO) MaterialsIntramolecular Charge Transfer (ICT)Frequency modulation of light.
High-Performance PolymersFluorine content, aromatic backboneThermal stability, chemical resistance. nih.gov
Organic DyesExtended π-conjugationIntense color, high luminescence. mdpi.com

Deeper Theoretical Insights into Fluorine and Nitro Group Interactions within this compound

While experimental work provides tangible outcomes, computational and theoretical studies offer a deeper understanding of the molecule's intrinsic properties. Future research will leverage advanced computational methods, such as Density Functional Theory (DFT), to elucidate the complex electronic and steric interactions within this compound.

Key areas for theoretical investigation include:

Intramolecular Hydrogen Bonding and Conformational Analysis: Theoretical calculations can predict the preferred three-dimensional structure of the molecule, including the likelihood of intramolecular hydrogen bonding between the amine protons and the oxygen of the nitro group or the fluorine atoms of the ethoxy chain. researchgate.net

Electrostatic Potential Mapping: Mapping the electron density distribution can reveal the electrophilic and nucleophilic sites of the molecule, providing a predictive framework for its reactivity. nih.gov The strong electron-withdrawing nature of the nitro group and fluorine atoms significantly influences this distribution. researchgate.netmdpi.com

Frontier Molecular Orbital (FMO) Analysis: Calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps to understand the molecule's electronic transitions, optical properties, and its behavior in charge-transfer processes.

pKa Prediction: Computational methods can accurately predict the acidity of the anilinium ion, providing insight into how the difluoroethoxy and nitro substituents modulate the basicity of the amine group. chapman.edu This is critical for understanding its behavior in different chemical environments and for designing targeted reactions.

Computational studies have proven effective in predicting the properties and reactivity of other fluorinated and nitrated aromatic compounds, providing a strong basis for their application to this specific molecule. nih.govchapman.edu

Potential for Supramolecular Chemistry Involving this compound Scaffolds

Supramolecular chemistry, which focuses on non-covalent interactions, opens up possibilities for creating highly ordered and functional architectures. The this compound scaffold is well-suited for such applications due to its capacity for forming specific intermolecular bonds.

Future research directions in this area may involve:

Host-Guest Chemistry: The molecule or its derivatives could act as a "guest" that binds within the cavity of a larger "host" molecule, such as a cyclodextrin (B1172386) or cucurbituril. nih.govnih.gov This encapsulation can modify the guest's solubility, stability, and reactivity, leading to applications in controlled release or sensing.

Self-Assembly and Crystal Engineering: The amine and nitro groups are excellent hydrogen bond donors and acceptors, respectively. This allows the molecule to self-assemble into predictable one-, two-, or three-dimensional networks in the solid state. By understanding and controlling these interactions, researchers can engineer crystals with specific desired properties. researchgate.net

Fluorescent Sensors: Derivatives of this scaffold could be designed as fluorescent probes. The binding of an analyte (e.g., a metal ion or an anion) to a receptor site on the molecule could trigger a change in its fluorescence emission through mechanisms like photoinduced electron transfer (PET), providing a sensitive detection method. nih.gov

The ability to form stable host-guest complexes and ordered assemblies is a burgeoning field with potential impacts ranging from drug delivery to molecular electronics. nih.gov

Q & A

Q. What role does the difluoroethoxy group play in modulating the compound’s physicochemical properties?

  • Methodological Answer : The difluoroethoxy group enhances lipophilicity (logP ~2.5) and metabolic stability compared to non-fluorinated ethers. Assess via:
  • Octanol-water partition coefficient (logP) measurements.
  • Microsomal stability assays (e.g., rat liver microsomes).
  • Molecular dynamics simulations to study solvation effects.
    Compare with trifluoroethoxy or methoxy analogs to quantify fluorine’s impact .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.